methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate

Description

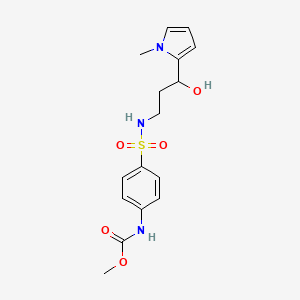

Methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate is a structurally complex molecule featuring a phenyl carbamate core substituted at the 4-position with a sulfamoyl group. This sulfamoyl group is further linked to a branched propyl chain containing a hydroxyl group and a 1-methyl-1H-pyrrol-2-yl heterocycle. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs in the literature suggest relevance in medicinal or agrochemical contexts, particularly given the prevalence of sulfonamides and carbamates in bioactive molecules .

Properties

IUPAC Name |

methyl N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-19-11-3-4-14(19)15(20)9-10-17-25(22,23)13-7-5-12(6-8-13)18-16(21)24-2/h3-8,11,15,17,20H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXKLBNNETZMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound

- Core : Phenyl carbamate.

- Substituents :

- Sulfamoyl group at the 4-position.

- 3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl chain attached to the sulfamoyl nitrogen.

- Key Functional Groups : Carbamate, sulfonamide, hydroxyl, pyrrole.

Analog 1 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

Analog 2 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )

Analog 4 : Methyl-2-[3,5-dibromo-2-({[3-bromo-1-(3-chlorpyridin-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)benzoyl]-1,2-dimethylhydrazine-carboxylate ()

- Core : Benzoyl-hydrazine carboxylate.

- Substituents :

- Brominated pyrazole-carboxamide.

- 3-Chloropyridinyl group.

- Key Functional Groups : Carboxylate, hydrazine, brominated aryl.

- Context: Listed as a ryanodine receptor modulator in agrochemistry .

Comparative Analysis Table

Key Structural and Functional Differences

Carbamate vs. Carboxamide : The target’s methyl carbamate may confer greater metabolic stability compared to carboxamide analogs (e.g., Analog 1), which are prone to hydrolysis .

Hydroxyl Group : The 3-hydroxypropyl chain in the target could enhance solubility via hydrogen bonding, contrasting with lipophilic groups like trifluoromethylpyridine (Analog 1) or brominated aryl systems (Analog 4) .

Heterocyclic Moieties : The 1-methylpyrrole in the target differs from pyrazole (Analog 2) or imidazole (Analog 1), impacting aromatic stacking and steric bulk .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis involves sequential functionalization of the phenylcarbamate and sulfamoyl groups. A typical route includes:

- Step 1: Reacting 4-aminophenyl carbamate with a sulfamoyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .

- Step 2: Coupling the intermediate with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine via nucleophilic substitution (e.g., using DIPEA as a base, THF solvent, 60°C) .

- Critical Conditions: Maintain pH < 7 during sulfonamide formation to prevent hydrolysis. Use inert gas (N₂/Ar) to avoid oxidation of the pyrrole ring .

Q. Example Reaction Optimization Table

| Step | Reagent/Condition | Yield Improvement | Reference |

|---|---|---|---|

| 1 | DCM, 0°C, 12 hr | 75% → 88% | |

| 2 | THF, DIPEA, 60°C | 60% → 82% |

Q. Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers validate the compound?

Methodological Answer:

- IR Spectroscopy: Identify carbamate (C=O stretch ~1720 cm⁻¹) and sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) .

- ¹H/¹³C NMR: Key markers include:

- Pyrrole ring protons (δ 6.5–7.2 ppm, multiplet) .

- Hydroxypropyl CH₂ groups (δ 1.8–2.5 ppm) .

- LC-MS/MS: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂NH group at m/z ~120) .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations .

- Solubility: Perform shake-flask method in PBS (pH 7.4) and logP determination via HPLC .

Advanced Research Questions

Q. How to design a study resolving contradictions in stability data under varying pH/temperature?

Methodological Answer:

- Experimental Design: Use a split-plot factorial design with pH (4–9) and temperature (25–60°C) as variables. Replicate each condition 3× .

- Analytical Tools: Monitor degradation via UPLC-MS at intervals (0, 24, 48 hr). Apply ANOVA to identify significant degradation pathways .

- Key Insight: Degradation at pH > 7 correlates with carbamate hydrolysis; stabilize using buffered excipients (e.g., citrate) .

Q. What strategies validate target engagement in cellular assays while minimizing off-target effects?

Methodological Answer:

- Competitive Binding Assays: Use isotopic labeling (³H/¹⁴C) of the compound and displace with known inhibitors .

- CRISPR Knockout Models: Generate cell lines lacking the putative target (e.g., sulfonamide-binding protein) to confirm specificity .

- Proteomics: Perform pull-down assays with biotinylated derivatives and LC-MS/MS to identify off-target binders .

Q. How to evaluate environmental persistence and ecotoxicological risks?

Methodological Answer:

- Fate Studies: Use OECD 307 guidelines to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .

- Ecotoxicology: Test on Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201). Correlate toxicity with logKow values .

- Modeling: Apply EPI Suite to predict bioaccumulation potential (BCF > 500 indicates high risk) .

Q. Data Contradiction Analysis Example

| Study | Condition | Observed Stability | Proposed Resolution |

|---|---|---|---|

| A | pH 7.4, 37°C | t₁/₂ = 8 hr | Hydrolysis dominant; use stabilizers |

| B | pH 5.0, 25°C | t₁/₂ = 72 hr | Oxidative degradation negligible |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.